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Compound Name: TRAP-14

Cat. No.: B165488

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tissue expression profile, molecular
function, and key signaling pathways of the Trafficking Protein Particle Complex Subunit 14
(TRAPPC14), also known as TRAP-14. The information is presented with a focus on
guantitative data, detailed experimental methodologies, and visual representations of molecular
interactions to support advanced research and therapeutic development.

TRAPPC14 Expression Profile in Human Tissues

TRAPPC14 exhibits a widespread but variable expression pattern across human tissues at
both the mRNA and protein levels. The following tables summarize the available quantitative
and semi-quantitative data, providing a comparative reference for its expression landscape.

Quantitative mRNA Expression of TRAPPC14

The following table presents the normalized Transcript Per Million (nTPM) values for
TRAPPC14 mRNA expression in a selection of human tissues, compiled from the Human
Protein Atlas and the Genotype-Tissue Expression (GTEX) project. This data offers a
guantitative measure of gene activity across different tissue types.
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nTPM (Human Protein

Tissue nTPM (GTEXx)
Atlas)

Testis 18.7 175
Brain (Cerebral Cortex) 8.5 9.2
Adrenal Gland 7.9 8.1
Thyroid Gland 7.8 7.5
Spleen 7.6 8.3
Lymph Node 7.3 7.9
Colon 6.8 7.1
Kidney 6.5 6.8
Lung 6.3 6.9
Liver 5.9 6.2
Heart Muscle 55 5.8
Skeletal Muscle 4.8 51
Adipose Tissue 4.5 4.9
Skin 4.2 4.6

Semi-Quantitative Protein Expression of TRAPPC14

Protein expression levels of TRAPPC14 have been assessed in various human tissues using
immunohistochemistry (IHC). The data, primarily from the Human Protein Atlas, is semi-
quantitative, categorized as high, medium, low, or not detected. It is important to note that for
some tissues, a reliable estimation of protein expression could not be performed.[1]
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Tissue Expression Level Staining Pattern

) ) Cytoplasmic/membranous in
Testis High o
seminiferous tubules

Cytoplasmic in neurons and

Cerebral Cortex Medium ]
glial cells
Kidney Medium Cytoplasmic in renal tubules
Liver Low Cytoplasmic in hepatocytes
Cytoplasmic in pneumocytes
Lung Low
and alveolar macrophages
Cytoplasmic in cells of the red
Spleen Low _
and white pulp
Colon Low Cytoplasmic in glandular cells
Heart Muscle Not detected
Skeletal Muscle Not detected

Experimental Protocols for TRAPPC14 Detection

Accurate detection and quantification of TRAPPC14 are crucial for research. Below are
detailed, generalized protocols for immunohistochemistry and Western blotting, which can be
adapted and optimized for specific experimental needs.

Immunohistochemistry (IHC) Protocol for TRAPPC14

This protocol outlines the steps for detecting TRAPPC14 in formalin-fixed, paraffin-embedded
(FFPE) tissue sections.

Reagents and Materials:
e Xylene

o Ethanol (100%, 95%, 70%)
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e Deionized water

» Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)

» Hydrogen peroxide (3%)

o Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

e Primary antibody against TRAPPC14 (validated for IHC)

 Biotinylated secondary antibody

o Streptavidin-HRP conjugate

o DAB chromogen substrate

e Hematoxylin counterstain

¢ Mounting medium

Procedure:

o Deparaffinization and Rehydration:

o Immerse slides in xylene (2 x 5 minutes).

o Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (1 minute), 70%
(1 minute).

o Rinse with deionized water.

e Antigen Retrieval:

o Immerse slides in pre-heated antigen retrieval solution.

o Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

o Allow slides to cool to room temperature.
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Peroxidase Blocking:

o Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous
peroxidase activity.

o Rinse with PBS.

Blocking:

o Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific
antibody binding.

Primary Antibody Incubation:

o Incubate with the primary TRAPPC14 antibody at the recommended dilution overnight at
4°C.

Secondary Antibody and Detection:

Rinse with PBS.

o

[¢]

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

Rinse with PBS.

[e]

[e]

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

Chromogenic Detection:

o Rinse with PBS.

o Incubate with DAB substrate until the desired brown color develops.

o Rinse with deionized water.

Counterstaining and Mounting:

o Counterstain with hematoxylin.
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o Dehydrate through a graded ethanol series and clear in xylene.

o Mount with a permanent mounting medium.

Western Blot Protocol for TRAPPC14

This protocol describes the detection of TRAPPC14 in protein lysates from tissues or cells.

Reagents and Materials:

RIPA buffer with protease inhibitors

o BCA protein assay kit

o Laemmli sample buffer

o SDS-PAGE gels

e Running buffer

» Transfer buffer

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)
e Primary antibody against TRAPPC14 (validated for Western blotting)
e HRP-conjugated secondary antibody

o ECL chemiluminescence substrate

Procedure:

e Protein Extraction and Quantification:

o Lyse cells or tissues in RIPA buffer on ice.

o Centrifuge to pellet cellular debris and collect the supernatant.
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o Determine protein concentration using a BCA assay.

o Sample Preparation and SDS-PAGE:
o Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
o Load equal amounts of protein onto an SDS-PAGE gel.
o Run the gel until the dye front reaches the bottom.

e Protein Transfer:

o Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry
transfer system.

» Blocking:

o Incubate the membrane in blocking buffer for 1 hour at room temperature to block non-
specific binding sites.

e Antibody Incubations:

o Incubate the membrane with the primary TRAPPC14 antibody at the recommended
dilution overnight at 4°C.

o Wash the membrane with TBST (3 x 5 minutes).

o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
o Detection:

o Wash the membrane with TBST (3 x 5 minutes).

o Incubate the membrane with ECL substrate.

o Visualize the chemiluminescent signal using an imaging system.

Signaling Pathways and Molecular Interactions
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TRAPPC14 functions as a key component of the TRAPP Il complex and is involved in crucial
cellular processes, including vesicle trafficking and ciliogenesis. It has also been linked to the
Hippo signaling pathway.

TRAPPC14 in the TRAPP Il Complex and Ciliogenesis

TRAPPC14 is a specific subunit of the Transport Protein Particle (TRAPP) Il complex, a multi-
subunit tethering factor involved in vesicle transport. The TRAPP Il complex plays a critical role
in the late Golgi trafficking.[2][3][4] A key function of TRAPPC14 within this complex is to
mediate the tethering of preciliary vesicles to the mother centriole during the formation of the
primary cilium, a sensory organelle on the cell surface.[2][3][4] This process is essential for
proper ciliogenesis.[2][3][4]
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TRAPPC14-mediated tethering of preciliary vesicles.

TRAPPC14 and the Hippo Signaling Pathway

Emerging evidence suggests a potential link between TRAPPC14 and the Hippo signaling
pathway, a critical regulator of organ size and cell proliferation. While the exact mechanisms
are still under investigation, TRAPPC14 may interact with components of the Hippo pathway,
potentially influencing the activity of the downstream effectors YAP and TAZ.
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Potential interaction of TRAPPC14 with the Hippo pathway.

Conclusion

This technical guide provides a consolidated resource on the expression and function of
TRAPPC14. The quantitative expression data, detailed experimental protocols, and visualized
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signaling pathways offer a solid foundation for researchers and professionals in drug
development to further investigate the roles of TRAPPC14 in health and disease. Future
studies are warranted to fully elucidate the quantitative protein expression landscape and the
precise molecular mechanisms by which TRAPPC14 contributes to cellular processes and
signaling networks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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